molecular formula C25H24N4O3S B419437 N-(2-Methoxyphenyl)-2-((5-(phenoxymethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 333322-50-2

N-(2-Methoxyphenyl)-2-((5-(phenoxymethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B419437
CAS No.: 333322-50-2
M. Wt: 460.5g/mol
InChI Key: JUPLVNRXUQTAMC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-((5-(phenoxymethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a methoxyphenyl group, a phenoxymethyl group, and a p-tolyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-((5-(phenoxymethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an electrophilic aromatic substitution reaction.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a condensation reaction between the triazole derivative and a suitable thioamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and p-tolyl groups, leading to the formation of corresponding quinones and aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the thioacetamide linkage, resulting in the formation of amines and thiols.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral media).

Major Products

The major products formed from these reactions include quinones, aldehydes, amines, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-Methoxyphenyl)-2-((5-(phenoxymethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-((5-(phenoxymethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-2-((5-(phenoxymethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: shares similarities with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal properties.

Uniqueness

    Structural Features: The presence of the methoxyphenyl, phenoxymethyl, and p-tolyl groups in this compound imparts unique chemical reactivity and potential biological activities.

    Applications: While similar compounds are primarily used as antifungal agents, this compound is being explored for a broader range of applications, including anticancer and antimicrobial research.

Properties

CAS No.

333322-50-2

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O3S/c1-18-12-14-19(15-13-18)29-23(16-32-20-8-4-3-5-9-20)27-28-25(29)33-17-24(30)26-21-10-6-7-11-22(21)31-2/h3-15H,16-17H2,1-2H3,(H,26,30)

InChI Key

JUPLVNRXUQTAMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)COC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)COC4=CC=CC=C4

Origin of Product

United States

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